5-Phenylbicyclo[2.2.1]hept-2-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNHYNYFLXKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30421-34-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30421-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90976987 | |
| Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6143-30-2 | |
| Record name | 5-Phenylbicyclo(2.2.1)-2-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 5 Phenylbicyclo 2.2.1 Hept 2 Ene and Its Functionalized Analogues
Diels-Alder Cycloaddition Approaches to the Bicyclo[2.2.1]hept-2-ene Skeleton
The Diels-Alder reaction stands as a cornerstone for the construction of the bicyclo[2.2.1]hept-2-ene core. mdpi.com This [4+2] cycloaddition between a conjugated diene and a dienophile offers an efficient and atom-economical route to this bridged bicyclic system. umcs.pl The reaction of cyclopentadiene (B3395910) with a phenyl-substituted dienophile is the most direct approach to 5-phenylbicyclo[2.2.1]hept-2-ene.
Regioselective and Stereoselective Diels-Alder Syntheses of this compound Derivatives
The Diels-Alder reaction is renowned for its inherent stereoselectivity, typically favoring the endo product due to secondary orbital interactions. However, the regioselectivity, which determines the position of the phenyl substituent, is dependent on the specific dienophile employed.
In the reaction between cyclopentadiene and a substituted dienophile like (E)-1-phenyl-2-nitroethene, the placement of the phenyl and nitro groups is directed by the electronic nature of the reactants. mdpi.com The reaction of cyclopentadiene with various phenyl-substituted dienophiles allows for the synthesis of a range of this compound derivatives. For instance, the reaction with phenyl-substituted chalcones can yield phenyl-substituted bicyclo[2.2.1]heptene methanones. umcs.pl
Furthermore, Lewis acid catalysis can significantly influence both the rate and selectivity of the Diels-Alder reaction. For example, the AlCl₃-catalyzed addition of benzene (B151609) to di-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid followed by further transformations leads to 5-exo-phenyl-di-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640). researchgate.net
A study on the Diels-Alder reaction of allenoic acid derivatives with cyclopentadienes mediated by Lewis acids also provides a pathway to functionalized bicyclo[2.2.1]hept-5-ene-2-carboxylates. rsc.org
| Diene | Dienophile | Catalyst/Conditions | Product | Ref |
| Cyclopentadiene | Phenyl-substituted dienophiles | Lewis acid catalyst | This compound derivatives | |
| Cyclopentadiene | (E)-1-phenyl-2-nitroethenes | Not specified | Substituted 5-phenyl-6-nitro-bicyclo[2.2.1]hept-2-enes | mdpi.com |
| Cyclopentadiene | Aryl chalcones | Fly-ash in water | Aryl 3-(substituted phenyl) bicyclo[2.2.1]heptene-2-yl-methanones | umcs.pl |
| Di-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | Benzene | AlCl₃ | 5-exo-phenyl-di-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | researchgate.net |
| 1,3-Cyclopentadienes | Allenoic acid derivatives | Lewis acid | Functionalized bicyclo[2.2.1]hept-5-ene-2-carboxylates | rsc.org |
Catalytic Systems in Diels-Alder Reactions for this compound Precursors
The use of catalysts in the Diels-Alder synthesis of precursors to this compound can dramatically improve reaction efficiency and selectivity. Lewis acids are commonly employed to accelerate the reaction by coordinating to the dienophile, thereby lowering the energy of the LUMO. Common Lewis acids include aluminum chloride (AlCl₃) and boron trifluoride (BF₃).
Chiral Lewis acids have emerged as powerful tools for enantioselective Diels-Alder reactions. For instance, PyBox-La(OTf)₃ has been used to catalyze the enantioselective cycloaddition of 2-alkenoylpyridines with cyclopentadiene, affording chiral bicyclo[2.2.1]hept-5-ene derivatives. mdpi.com Similarly, chiral organoaluminum dibromide Lewis acids have been investigated for their ability to promote and catalyze Diels-Alder reactions. scholaris.ca
Organocatalysis provides a metal-free alternative for asymmetric Diels-Alder reactions. Imidazolidinone-based catalysts, for example, have been shown to be effective in catalyzing the reaction between various dienophiles and cyclopentadiene. core.ac.uk
| Catalyst Type | Example Catalyst | Dienophile | Diene | Outcome | Ref |
| Lewis Acid | Aluminum chloride (AlCl₃) | Phenyl-substituted dienophiles | Cyclopentadiene | Increased reaction rate and stereoselectivity | |
| Chiral Lewis Acid | PyBox–La(OTf)₃ | 2-Alkenoylpyridines | Cyclopentadiene | Enantioselective synthesis of bicyclo[2.2.1]hept-5-ene derivatives | mdpi.com |
| Chiral Lewis Acid | Organoaluminum dibromide | Chiral oxazolidinone-substituted dienophiles | 1,3,3-trimethyl-2-vinyl-cyclohexene | Promotion of Diels-Alder reaction, optimization of yield and exo-adduct formation | scholaris.ca |
| Organocatalyst | Imidazolidinone | Acrolein, Cinnamaldehyde (B126680) | Cyclopentadiene, Amino diene | Enantioselective synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde derivatives | core.ac.uk |
Green Chemistry Approaches to Diels-Alder Synthesis (e.g., Aqueous Phase Reactions)
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the Diels-Alder reaction, this has led to the exploration of "green" reaction conditions, such as performing the synthesis in water. mjcce.org.mkmjcce.org.mk Aqueous-phase Diels-Alder reactions can offer several advantages, including enhanced reaction rates and selectivities due to the hydrophobic effect. umcs.pl
The use of water as a solvent, often in conjunction with a catalyst, provides a sustainable alternative to traditional organic solvents. For example, the fly-ash catalyzed Diels-Alder reaction of chalcones and cyclopentadiene in water has been reported for the synthesis of substituted bicyclo[2.2.1]heptene ketones. mjcce.org.mkmjcce.org.mk This approach not only avoids the use of hazardous organic solvents but can also lead to high yields of the desired products. mjcce.org.mk
Asymmetric Synthesis of Chiral this compound Enantiomers
The synthesis of single enantiomers of this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis can be achieved through two main strategies: the use of chiral catalysts or the employment of chiral auxiliaries.
Enantioselective Catalysis in the Construction of Phenylnorbornene Scaffolds
Enantioselective catalysis offers a highly efficient method for the synthesis of chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
Chiral Lewis acids have proven to be effective catalysts for the enantioselective Diels-Alder reaction to form phenylnorbornene scaffolds. For example, a practical enantioselective route to chiral 5-phenylbicyclo[2.2.2]oct-5-en-2-one has been developed, which can serve as a precursor to related norbornene systems. researchgate.net
Organocatalysis has also emerged as a powerful tool for the asymmetric construction of these scaffolds. Chiral imidazolidinones, for instance, have been successfully used to catalyze the Diels-Alder reaction between cinnamaldehyde derivatives and cyclopentadiene, yielding chiral 3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehydes with high enantioselectivity. nih.gov DNA-based catalysts have also been explored for asymmetric Diels-Alder reactions in water, demonstrating excellent diastereoselectivity and enantioselectivity. rug.nl
| Catalyst System | Reactants | Product | Enantiomeric Excess (ee) | Ref |
| Chiral Lewis Acid | 2-cyclohexenone and other starting materials | Chiral 5-phenylbicyclo[2.2.2]oct-5-en-2-one | >99.5:0.5 er | researchgate.net |
| (S)-2,2,3-trimethyl-5-(4-nitrobenzyl)imidazolidin-4-one | Cinnamaldehyde and cyclopentadiene | (1R,2S,3S,4S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde | 98% | nih.gov |
| DNA-based catalyst with Cu(II) | α,β-unsaturated 2-acyl imidazoles and cyclopentadiene | Chiral Diels-Alder adducts | up to 99% | rug.nl |
Chiral Auxiliaries and Substrate Control in this compound Synthesis
An alternative approach to asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
A variety of chiral auxiliaries have been developed and applied to the Diels-Alder reaction. For instance, chiral acetals derived from 7-hydroxyindan-1-one and chiral 1,2-ethanediols have been used to direct the stereoselective Diels-Alder reaction of an acrylate (B77674) derivative with cyclopentadiene, achieving a high diastereomeric ratio. sfu.ca The chiral auxiliary can then be cleaved to afford the enantiomerically enriched bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. sfu.ca
In another example, Lewis acid-mediated Diels-Alder reactions of allenoic acid derivatives attached to a chiral auxiliary with cyclopentadienes have been studied. rsc.org This method allows for the diastereoselective synthesis of functionalized bicyclo[2.2.1]hept-5-ene-2-carboxylates.
The choice of chiral auxiliary and the reaction conditions are crucial for achieving high levels of stereocontrol. While this method requires additional steps for the attachment and removal of the auxiliary, it remains a reliable and often highly selective strategy for accessing chiral building blocks. researchgate.net
Diastereoselective Pathways in Bicyclo[2.2.1]hept-2-ene Derivatization
The rigid, bridged structure of the bicyclo[2.2.1]hept-2-ene (norbornene) system creates two distinct diastereotopic faces for approaching reagents: the exo and endo faces. The exo face is generally less sterically hindered as it is oriented away from the C7 bridge, while the endo face is on the same side as the bridge. This inherent structural bias is a key factor in controlling diastereoselectivity during derivatization. beilstein-journals.orgbeilstein-journals.org
Most additions to the norbornene double bond occur preferentially from the less hindered exo face. researchgate.net However, the stereochemical outcome can be influenced by various factors, including the nature of the substituent at the C7 position, steric hindrance, and electronic effects. For example, in the epoxidation of 7-syn-substituted norbornene derivatives, a bulky substituent at the C7 position can sterically hinder the syn-exo approach, leading to an increase in the formation of the endo-epoxide. researchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to study the transition states of these reactions. These studies help in understanding and predicting the stereochemical outcomes by analyzing the activation energies for different attack trajectories. For instance, DFT studies on the epoxidation of norbornene and its derivatives have explained the high exo-selectivity by identifying the steric hindrance of the endo-hydrogens as the primary barrier to endo attack. researchgate.net
In the context of this compound, the phenyl group at the 5-position can also exert stereoelectronic effects, influencing the facial selectivity of reactions at the double bond. Furthermore, derivatization can be achieved through photochemical reactions, such as the denitrogenation of related 2,3-diazabicyclo[2.2.1]hept-2-ene systems. These reactions can proceed through stereoselective pathways, often leading to products with inverted stereochemistry, a phenomenon that has been rationalized through non-adiabatic molecular dynamics (NAMD) simulations. acs.orgresearchgate.net These simulations reveal competing pathways that determine the final diastereomeric excess. acs.orgresearchgate.net
Table 1: Factors Influencing Diastereoselectivity in Bicyclo[2.2.1]hept-2-ene Reactions
| Influencing Factor | Effect on Selectivity | Example Reaction |
|---|---|---|
| Steric Hindrance | Reagents preferentially attack the less hindered exo face. | Epoxidation, Hydroboration |
| Substituent at C7 | A bulky syn-C7 substituent can block the exo face, increasing endo attack. researchgate.net | Epoxidation of 7-syn-substituted norbornenes researchgate.net |
| Chelation Control | A coordinating substituent can direct a metal-containing reagent to the syn face. | Directed reductions or oxidations |
| Photochemical Conditions | Can lead to specific, sometimes counter-intuitive, stereochemical outcomes via excited state pathways. beilstein-archives.org | Photochemical denitrogenation of azoalkanes researchgate.netbeilstein-archives.org |
Multi-Step Organic Transformations Leading to this compound and its Derivatives
The construction of the this compound scaffold and its analogues typically relies on multi-step synthetic sequences, with the Diels-Alder reaction being the cornerstone of this approach. vulcanchem.com
The most common and efficient method for creating the core bicyclic structure is the [4+2] cycloaddition between cyclopentadiene and a suitable phenyl-substituted dienophile. wikipedia.org Cyclopentadiene is highly reactive in this reaction but must often be generated in situ by cracking its dimer, dicyclopentadiene. nih.gov The choice of dienophile, such as styrene (B11656) or phenylacetylene, allows for the direct incorporation of the phenyl group at the desired position. ucla.edu This reaction reliably forms the six-membered ring with controlled stereochemistry, typically favoring the endo product due to secondary orbital interactions.
Subsequent steps in a multi-step synthesis involve the modification of the initial adduct. These transformations can include functional group interconversions or further derivatization of the bicyclic core to introduce additional complexity. For instance, a synthesis might start with a Diels-Alder reaction to form the basic skeleton, followed by stereoselective functionalization to introduce groups like amines or hydroxyls, leading to complex derivatives for pharmaceutical research. vulcanchem.comclockss.org
Dehydrogenation Reactions in Bicyclic Systems
Dehydrogenation reactions in bicyclic systems serve to introduce unsaturation, which can be a key step in the synthesis of certain derivatives or in the formation of aromatic structures. While less common than cycloaddition for initial scaffold synthesis, dehydrogenation can be a powerful tool for late-stage functionalization. The release of inherent ring strain in bicyclic systems can be a thermodynamic driving force for such reactions. beilstein-journals.orgbeilstein-journals.org
In some cases, transition metal catalysts are used to facilitate dehydrogenation. For example, palladium-catalyzed reactions involving norbornene derivatives can proceed via a sequence that includes C-H activation and ultimately results in the formation of new aromatic rings, such as fluorenones. acs.org In these complex cascade reactions, the bicyclic alkene acts as a transient director or template, and its framework may or may not be retained in the final product. acs.org In other systems, the aromatization of a fused ring is driven by the stability of the resulting aromatic system, which can involve a formal dehydrogenation process. beilstein-journals.org
Functional Group Interconversions on the Bicyclo[2.2.1]hept-2-ene Core
Once the this compound core is synthesized, a wide array of functional group interconversions (FGIs) can be performed to generate a library of analogues. The unique reactivity of the strained double bond and the attached substituents allows for diverse chemical modifications. ornl.gov
Common transformations include:
Oxidation: The double bond can be oxidized to form epoxides or diols. Other functional groups on the scaffold can also be oxidized, for example, an alcohol can be converted to a ketone.
Reduction: The double bond can be hydrogenated, often using catalysts like palladium on carbon (Pd/C), to yield the corresponding saturated 5-phenylbicyclo[2.2.1]heptane. Carboxylic acid or ester functionalities can be reduced to alcohols.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, while other functional groups on the bicyclic frame can be substituted via nucleophilic or other mechanisms.
Esterification/Amidation: A carboxylic acid group on the norbornene framework, such as in bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can be readily converted to esters or amides.
Table 2: Examples of Functional Group Interconversions on the Bicyclo[2.2.1]hept-2-ene Scaffold
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| Alkene (C=C) | H₂, Pd/C | Alkane (C-C) | |
| Alkene (C=C) | m-CPBA | Epoxide | clockss.org |
| Carboxylic Acid (-COOH) | SOCl₂, then Amine (R₂NH) | Amide (-CONR₂) | researchgate.net |
| Carboxylic Acid (-COOH) | Alcohol (ROH), Acid Catalyst | Ester (-COOR) | |
| Ketone (C=O) | NaBH₄ | Alcohol (-CHOH) | |
| Alcohol (-OH) | CrO₃, Pyridine | Ketone (=O) |
Scale-Up Considerations in the Synthesis of this compound Intermediates
Transitioning the synthesis of this compound intermediates from laboratory-scale to industrial production requires careful consideration of safety, efficiency, cost, and practicality. researchgate.net The scale-up of the Diels-Alder reaction, a key step in the synthesis, is a primary focus. researchgate.netfigshare.com
Key considerations include:
Reaction Conditions: The Diels-Alder reaction is often highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and ensure consistent product quality. The use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a more environmentally friendly alternative to other ethers, has been successfully implemented in kilogram-scale syntheses of related bicyclic ketones. researchgate.net
Reagent Choice and Safety: For some routes, dienophiles like α-chloroacrylonitrile have been chosen over alternatives like α-acetoxyacrylonitrile for large-scale synthesis based on process safety data, practicality, and cost-effectiveness. researchgate.net
Purification: Industrial-scale processes aim to minimize or eliminate the need for chromatographic purification, which is often not viable for large quantities. The development of synthetic routes that yield intermediates isolable by crystallization is highly desirable. researchgate.netfigshare.com For example, a multi-kilogram synthesis of a related bicyclic ketone was designed to proceed through nine chemical steps with only three isolated intermediates, none of which required chromatography. figshare.com
Process Efficiency: The use of continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and purity on a large scale. Additionally, implementing strategies for catalyst recycling, particularly for precious metal catalysts like palladium, is essential for reducing costs in industrial production.
A successful scale-up was demonstrated for a chiral bicyclo[2.2.2]oct-5-en-2-one, where 1 kg of the final product was synthesized in a 30-L reactor over 10 working days, highlighting a simple and concentrated process suitable for large-scale manufacturing. figshare.com
Exploration of Reaction Pathways and Transformations of 5 Phenylbicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Cycloaddition Reactions Beyond Diels-Alder Involving 5-Phenylbicyclo[2.2.1]hept-2-ene Analogues
While the Diels-Alder reaction is fundamental to the synthesis of the bicyclo[2.2.1]hept-2-ene skeleton, the double bond within this framework can participate in other cycloaddition reactions, offering pathways to more complex polycyclic systems.
[3+2] cycloaddition reactions provide an efficient route to five-membered rings. In the context of phenyl-substituted bicyclo[2.2.1]hept-2-ene derivatives, these reactions have been explored to construct intricate polycyclic structures. For instance, the reaction of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with aromatic azides, such as o- and p-nitrophenyl azides, results in the formation of dihydrotriazole (B8588859) derivatives. researchgate.net This reaction proceeds via a [3+2] cycloaddition of the azide (B81097) to the norbornene double bond. researchgate.net The stereochemistry of the addition typically follows the Alder rule, leading to the exo orientation of the newly formed nitrogen-containing ring. researchgate.net
Similarly, rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of substrates containing a vinylcyclopropane (B126155) (VCP) unit and a tethered alkene, alkyne, or allene (B1206475) have been developed. pku.edu.cn While not directly involving a phenyl-substituted bicyclo[2.2.1]hept-2-ene, this methodology highlights a strategy where a three-carbon component can be added across a double bond to form a bicyclic system, a principle that could be extended to norbornene derivatives. pku.edu.cn The mechanism involves the rhodium catalyst facilitating the ring-opening of the cyclopropane (B1198618) and subsequent cycloaddition. pku.edu.cn
The reactivity of nitrylimines in [3+2] cycloaddition reactions with nitroalkenes has also been investigated, leading to the formation of nitro-substituted Δ²-pyrazolines. mdpi.com These studies provide insight into the electronic effects governing such cycloadditions, which are pertinent to understanding the reactivity of the double bond in phenyl-substituted norbornenes. mdpi.com
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction and is typically induced by heat. masterorganicchemistry.com This process can be a useful synthetic tool, allowing for the generation of dienes and dienophiles from a Diels-Alder adduct. For derivatives of bicyclo[2.2.1]hept-2-ene, the rDA reaction involves the fragmentation of the bicyclic system into cyclopentadiene (B3395910) and a substituted alkene.
The thermal stability of various substituted 7-oxabicyclo[2.2.1]hept-2-enes, which are analogs of norbornenes, has been studied to understand their rDA decomposition. vanderbilt.edu The activation parameters for the rDA reaction are influenced by the substituents on the bicyclic framework. For example, the activation energy for the rDA of a 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-ene was found to be significantly higher than that of the maleic anhydride (B1165640) adduct, a difference attributed to the electronic properties of the dienophile formed. vanderbilt.edu
The rDA reaction has practical applications in organic synthesis and materials science. For example, it has been used in the synthesis of hemimellitic acid and its derivatives through a Diels-Alder/retro-Diels-Alder domino reaction sequence. masterorganicchemistry.com In another application, the rDA of certain bicyclic compounds at their melting point leads to the formation of 3-substituted thiouracils, for which other synthetic routes are less convenient. researchgate.net The release of a stable molecule like carbon dioxide can also drive a retro-Diels-Alder reaction, as seen in the fragmentation of 2-pyrone adducts to form aromatic rings. masterorganicchemistry.com This principle is also utilized in advanced organic laboratory experiments to teach concepts of cycloaddition and pericyclic reactions. sigmaaldrich.com
Polymerization Chemistry of this compound and Related Norbornenes
The strained nature of the double bond in this compound and other norbornene derivatives makes them excellent monomers for various types of polymerization. The resulting polymers often exhibit high thermal stability, good mechanical properties, and high transparency, making them suitable for applications in microelectronics and optics. acs.org
Vinyl, or addition, polymerization of norbornene-type monomers proceeds through the opening of the double bond, leaving the bicyclic structure intact in the polymer backbone. researchgate.net This leads to polymers with a saturated and rigid main chain. acs.org
A variety of late transition metal catalysts, particularly those based on palladium, are highly active for the vinyl polymerization of norbornenes. acs.orghelsinki.fi Early catalyst systems included neutral palladium(II) halides, but these required harsh conditions. researchgate.net A significant advancement came with the development of cationic palladium(II) complexes, such as Pd(CH₃CN)₄₂, which show much higher activity. researchgate.nethhu.de More recently, cationic Pd-complexes with N-heterocyclic carbene (NHC) ligands have emerged as highly efficient single-component catalysts that are tolerant to functional groups and can even catalyze polymerization in the presence of air. acs.org These catalysts have been successfully used for the polymerization of norbornenes bearing various functional groups, including alkyl, ester, and imide moieties. acs.orgmdpi.com
Titanium-based catalyst systems have also been explored for the vinyl addition polymerization of norbornene. For example, the monocyclopentadienyltitanium catalyst system, CpTi(OBz)₃/MAO, has demonstrated good activity over a wide range of temperatures. acs.org
Below is a table summarizing some of the catalyst systems used for the vinyl polymerization of norbornene derivatives.
| Catalyst System | Monomer(s) | Key Features |
| Pd(CH₃CN)₄₂ | Norbornene | High activity cationic palladium(II) catalyst. researchgate.nethhu.de |
| [(NHC)Pd(allyl)L]⁺A⁻ | Norbornene and functionalized norbornenes | Air-stable, single-component, tolerant to functional groups. acs.org |
| CpTi(OBz)₃/MAO | Norbornene | Good activity over a wide temperature range. acs.org |
| Pyridinylimine palladium(II) complexes | Norbornene, this compound | Moderate to high polymerization activities. helsinki.fi |
Ring-Opening Metathesis Polymerization (ROMP) is another major route for polymerizing norbornene-type monomers. This chain-growth polymerization proceeds via olefin metathesis, where the bicyclic ring is opened, resulting in a polymer with double bonds in the backbone. wikipedia.org The reaction is driven by the relief of ring strain. wikipedia.org
Well-defined catalysts based on transition metals like ruthenium, molybdenum, and tungsten are commonly used for ROMP. acs.orgprinceton.edu These catalysts allow for the synthesis of polymers with controlled molecular weights and architectures, including block copolymers. princeton.edu The choice of catalyst and reaction conditions can also influence the stereochemistry (cis/trans content) of the resulting polymer. hhu.de
The structure of the norbornene derivative, particularly the substituents, can affect the polymerization rate. rsc.org For instance, in the ROMP of norbornene-benzoladderene (NBL) monomers, the position of a polystyrene side-chain on the anchor group was found to influence the propagation rate constant. rsc.org The polymerization of phenylnorbornene itself has been investigated, leading to polyphenylnorbornene. princeton.edu Hydrogenation of the resulting polymer can yield materials with properties similar to linear polyethylene. princeton.edu
The table below provides examples of catalyst systems used in the ROMP of norbornene derivatives.
| Catalyst System | Monomer(s) | Polymer Characteristics |
| Ru, Mo, W-based catalysts | Norbornene and derivatives | Well-defined polymers, block copolymers possible. acs.orgprinceton.edu |
| Na[W₂(µ-Cl)₃Cl₄(THF)₂] | Norbornene, NBE-COOMe, VNBE | High molecular weight, high cis-stereoselectivity. mdpi.com |
| Ru-Pd heterobimetallic complex | Norbornene | Active for both ROMP and vinyl polymerization. researchgate.net |
Cationic and radical polymerization of norbornene and its derivatives are less common than vinyl and ROMP polymerization. hhu.de These methods typically result in low molecular weight oligomers with a different connectivity (2,7-rearrangement) of the monomer units compared to vinyl polymerization. hhu.de
Cationic polymerization can be initiated by Lewis acids such as EtAlCl₂. hhu.de Radical polymerization can be initiated by compounds like azoisobutyronitrile (AIBN) or peroxides. hhu.de While these methods have been described, they are generally less utilized for producing high molecular weight polymers from norbornene-type monomers. hhu.de
Properties of Poly(this compound) and Copolymers
Poly(this compound) is the homopolymer resulting from the polymerization of this compound, also known as 5-phenylnorbornene. This polymer and its copolymers exhibit notable thermal and optical properties. For instance, random copolymers of this compound (often abbreviated as ArBH) and ethylene (B1197577) have been synthesized, demonstrating enhanced transparency and thermal resistance.
A specific copolymer of ethylene and this compound has shown a high glass transition temperature (Tg) of 148 °C. This indicates good thermal stability. Furthermore, this copolymer exhibits excellent optical clarity, with a light transmittance of 92% at 830 nm. The intrinsic viscosity, a measure of the polymer's molecular weight, has been reported to be 1.8 dl/g. These properties make such copolymers suitable for applications in optical devices like lenses and fibers, as well as in medical equipment.
| Property | Value |
| Glass Transition Temperature (Tg) | 148 °C |
| Light Transmittance (at 830 nm) | 92% |
| Intrinsic Viscosity [η] | 1.8 dl/g |
Addition Reactions to the Double Bond of this compound
The double bond in the norbornene moiety of this compound is susceptible to various addition reactions.
Hydration Reactions and Regioselectivity
The hydration of this compound can be achieved, for example, by heating it with water in the presence of a cation exchange resin like Amberlite CG-120. google.com This reaction leads to the formation of the corresponding alcohol. While the specific regioselectivity for this compound is not detailed in the provided information, studies on similar unsymmetrical norbornenes have shown that remote substituents can influence the regioselectivity of reactions like oxymercuration, suggesting that the phenyl group likely directs the addition. acs.org It is also noted that Wagner-Meerwein rearrangements can occur during hydration, potentially leading to the hydroxyl group being located at positions other than the original double bond carbons. google.com
Hydrogenation and Reduction of the Norbornene Moiety
The double bond of the norbornene core in this compound can be reduced through catalytic hydrogenation. A common method involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction saturates the bicyclic framework, yielding 5-phenylbicyclo[2.2.1]heptane. The process is a key step in creating saturated polymers from their unsaturated precursors, which can lead to materials with different physical properties. rsc.org
Prins Reaction in Phenylbicyclo[2.2.1]hept-2-ene Systems
The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org In the context of this compound, a study on the Prins reaction of 2-phenylbicyclo[2.2.1]hept-2-ene has been noted. aminer.cn Generally, the Prins reaction is catalyzed by a Brønsted or Lewis acid and can lead to various products depending on the reaction conditions. wikipedia.orgthieme-connect.deorganic-chemistry.org For instance, with formaldehyde (B43269) in an aqueous acidic medium, a 1,3-diol can be formed. wikipedia.org In the absence of water, an allylic alcohol may be the product. wikipedia.org The reaction proceeds through a carbocationic intermediate, and the regioselectivity is influenced by the stability of this intermediate. wikipedia.org
C-C Bond Cleavage Reactions in Bicyclo[2.2.1]hept-2-ene Frameworks
The strained bicyclo[2.2.1]hept-2-ene framework can undergo C-C bond cleavage reactions under certain conditions. These reactions are of interest for the synthesis of substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives.
One approach involves a base-catalyzed retro-Michael reaction. For example, a bicyclo[2.2.1]hept-2-ene derivative with a malonic acid unit can undergo C-C bond fission to form a cis-3,5-disubstituted cyclopentene. oup.com This method is advantageous as it does not require oxidation or reduction and proceeds with retention of stereochemistry. oup.com
Another strategy is the use of nitrosobenzene (B162901) as an oxidant to achieve oxidative C-C bond cleavage in ester and dicarbonyl derivatives of the bicyclo[2.2.1]hept-5-ene system. nih.gov This transition metal-free process offers a robust method for breaking C-C bonds. nih.gov
Furthermore, catalytic methods using transition metals like platinum have been developed. For instance, a Pt(II) catalyst can induce the cleavage of two C-C single bonds in a spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane] system through a mechanism initiated by C-H bond activation. nih.gov
Functionalization of the Phenyl Ring in this compound
The phenyl group in this compound is an aromatic ring and can undergo electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the phenyl ring, modifying the properties of the molecule. Common electrophilic substitution reactions include halogenation (e.g., with bromine) and nitration (e.g., with nitric acid). These reactions typically yield halogenated or nitrated derivatives of this compound.
Stereochemical Control and Conformational Analysis in 5 Phenylbicyclo 2.2.1 Hept 2 Ene Chemistry
Endo/Exo Stereoisomerism in 5-Phenylbicyclo[2.2.1]hept-2-ene Derivatives
The Diels-Alder reaction, a cornerstone in the synthesis of the bicyclo[2.2.1]hept-2-ene core, typically yields a mixture of endo and exo stereoisomers. The terms endo and exo describe the relative orientation of a substituent on the six-membered ring. The exo isomer has the substituent oriented anti, or away from, the longer bridge of the bicyclic system, while the endo isomer has the substituent oriented syn, or towards, the longer bridge.
The diastereoselectivity of addition reactions to the norbornene system is a subject of extensive study. In the context of this compound, the phenyl group introduces significant steric and electronic effects that can influence the stereochemical outcome of subsequent reactions.
For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and a phenyl-substituted dienophile can lead to a mixture of endo and exo products. The ratio of these isomers is influenced by kinetic and thermodynamic factors. The endo product is often favored under kinetic control due to secondary orbital interactions between the developing diene and dienophile π-systems. However, the exo isomer is typically the more thermodynamically stable product due to reduced steric hindrance.
In reactions involving β-fluoro-β-nitrostyrenes and cyclic 1,3-dienes, a series of novel monofluorinated norbornenes were synthesized in high yields. chemrxiv.org For the majority of substituents on the aryl group of the nitrostyrenes, both endo and exo diastereomers formed in a nearly 1:1 ratio. chemrxiv.org However, the presence of strong electron-withdrawing groups on the dienophile led to higher diastereoselectivity in favor of the endo-isomer, with ratios as high as 2:1. chemrxiv.org
The use of Lewis acid catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3), can also influence the endo/exo selectivity in Diels-Alder reactions. researchgate.net These catalysts can coordinate to the dienophile, altering its electronic properties and steric demands, thereby favoring the formation of one diastereomer over the other. For example, the AlCl3-catalyzed addition of benzene (B151609) to di-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid yields the 5-exo-phenylbicyclo[2.2.1]heptane-2,3-di-endo-carboxylic anhydride (B1165640). researchgate.net
The separation of endo and exo stereoisomers of this compound derivatives is crucial for their individual study and application. Column chromatography on silica (B1680970) gel is a common technique employed for this purpose. nih.gov In some cases, repeated recrystallizations can also be used to obtain pure racemates of the individual diastereomers. nih.gov
The characterization of these separated isomers relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for distinguishing between endo and exo isomers. The chemical shifts and coupling constants of the protons on the bicyclic framework are distinct for each stereoisomer due to their different spatial environments. X-ray diffraction analysis can provide definitive structural proof of the stereochemistry. nih.gov
For instance, in the synthesis of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide (B87167), the different diastereomers were successfully separated by column chromatography and their structures confirmed by X-ray diffraction. nih.gov Similarly, the exo and endo isomers of various 3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde derivatives have been separated and characterized, often after conversion to their corresponding alcohols to facilitate analysis by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. rsc.org
Chirality and Enantiomeric Purity in Phenylnorbornene Synthesis
The this compound molecule is chiral, and the synthesis of enantiomerically pure forms is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Asymmetric Diels-Alder reactions, employing chiral auxiliaries or chiral Lewis acid catalysts, are the primary methods for achieving enantioselective synthesis.
Oppolzer's camphorsultam is a well-known chiral auxiliary that has been successfully used to direct the stereochemical outcome of Diels-Alder reactions, leading to the synthesis of norbornene derivatives with high diastereoselectivity. chemrxiv.org The chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched product. chemrxiv.org
The use of chiral catalysts, such as those derived from bisoxazoline (BOX) ligands in combination with metal salts like nickel(II) perchlorate, has also proven effective. nih.gov In one study, this catalytic system led to the formation of the endo-adduct of a Diels-Alder reaction in 84% yield with an impressive 95% enantiomeric excess (ee). nih.gov The phenyl substituent within the BOX ligand structure was found to be critical for achieving high levels of asymmetric induction. nih.gov
The determination of enantiomeric purity is a critical step in asymmetric synthesis. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common methods for separating and quantifying enantiomers. rsc.org Derivatization with a chiral reagent to form diastereomers, which can then be distinguished by standard NMR spectroscopy, is another established technique for determining enantiomeric purity. libretexts.org
| Method | Catalyst/Auxiliary | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Diels-Alder | Ni(ClO₄)₂·6H₂O / L6 (BOX ligand) | endo-adduct | 84 | 95 |
| Asymmetric Diels-Alder | Oppolzer's Camphorsultam | Norbornene derivative | - | High diastereoselectivity |
Conformational Analysis of the Bicyclo[2.2.1]hept-2-ene Skeleton and Phenyl Substituent Interactions
The rigid bicyclo[2.2.1]hept-2-ene skeleton imposes significant conformational constraints. The boat-like conformation of the six-membered ring is a defining feature of this system. The presence of a phenyl substituent at the C5 position introduces further conformational considerations due to potential interactions with the bicyclic framework.
Influence of Stereochemistry on Reactivity and Applications
The stereochemistry of this compound and its derivatives has a profound impact on their chemical reactivity and potential applications. The endo/exo orientation of substituents can dictate the accessibility of the double bond to reagents, thereby influencing the rates and outcomes of addition reactions. For example, the exo face of the norbornene double bond is generally more sterically accessible than the endo face.
In the realm of polymer chemistry, the stereochemistry of the monomer can influence the properties of the resulting polymer. For instance, in Ring-Opening Metathesis Polymerization (ROMP), the tacticity of the polymer is directly related to the stereochemistry of the monomeric units. The phenyl group in this compound can introduce steric hindrance that affects the kinetics of ROMP.
Furthermore, in medicinal chemistry, the precise three-dimensional arrangement of functional groups is critical for a molecule's biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize stereochemically pure this compound derivatives is essential for the development of new therapeutic agents. The rigid bicyclic framework serves as a scaffold to present the phenyl group and other substituents in a well-defined spatial orientation for interaction with biological targets.
Mechanistic Insights into Reactions Involving 5 Phenylbicyclo 2.2.1 Hept 2 Ene Systems
Detailed Mechanistic Studies of Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a reliable method for constructing six-membered rings with significant control over stereochemical and regiochemical outcomes. wikipedia.org This pericyclic reaction involves a conjugated diene reacting with a dienophile, typically an alkene, to form a cyclohexene (B86901) derivative through a concerted mechanism. wikipedia.orglibretexts.org
Transition State Analysis and Reaction Pathways
The Diels-Alder reaction proceeds through a cyclic transition state where the diene and dienophile align to form new sigma bonds. libretexts.orgyoutube.com The stereochemistry of the reaction is highly dependent on the relative orientation of the reactants in this transition state. chemistrysteps.com Two primary transition states are considered: the endo and exo transition states. wikipedia.org In the context of 5-phenylbicyclo[2.2.1]hept-2-ene synthesis, which often involves the reaction of cyclopentadiene (B3395910) with a phenyl-substituted dienophile, the endo transition state is generally favored. wikipedia.org This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in analyzing these transition states. For instance, in the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene, calculations have shown that the transition state leading to the endo isomer is lower in energy than the one leading to the exo isomer. chemrxiv.org This is consistent with the experimental observation that the endo product is often the major isomer. chemrxiv.org The design and synthesis of transition state analogs, such as tricationic systems with a bicyclo[2.2.1]heptene framework, have further aided in understanding the boat-like conformation of the Diels-Alder transition state. nih.gov
The regioselectivity of the Diels-Alder reaction, which determines the orientation of the substituents on the final product, is governed by the electronic properties of the diene and dienophile. collectionscanada.gc.ca Frontier Molecular Orbital (FMO) theory provides a framework for predicting this selectivity by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chemistrysteps.comcollectionscanada.gc.ca In a "normal" Diels-Alder reaction, the diene is electron-rich (high HOMO energy) and the dienophile is electron-poor (low LUMO energy). chemistrysteps.com The phenyl group in a dienophile like styrene (B11656) can influence the orbital energies and coefficients, thereby directing the regiochemical outcome of the cycloaddition. collectionscanada.gc.ca
Influence of Catalysis on Reaction Mechanism
Catalysts can significantly influence the mechanism and outcome of Diels-Alder reactions involving the formation of this compound systems. Lewis acids are commonly employed catalysts that enhance the electrophilicity of the dienophile by coordinating to it. researchgate.net This coordination lowers the LUMO energy of the dienophile, accelerating the reaction and often enhancing its regio- and stereoselectivity. chemistrysteps.com Common Lewis acids used in these reactions include aluminum chloride (AlCl₃) and boron trifluoride (BF₃).
The use of catalysts can also enable asymmetric Diels-Alder reactions, leading to the formation of enantiomerically enriched products. Chiral Lewis acids and organocatalysts have been developed for this purpose. core.ac.uk For example, imidazolidinone-based organocatalysts can activate α,β-unsaturated aldehydes towards cycloaddition with dienes, proceeding through the formation of a chiral iminium ion intermediate. core.ac.uk This approach has been successful in achieving high enantioselectivity in the synthesis of bicyclic aldehydes. core.ac.uk
Furthermore, the reaction medium can play a crucial role. Diels-Alder reactions have been studied in aqueous media, where hydrophobic effects can accelerate the reaction rate. researchgate.netrushim.ru In some cases, metal ions like Cu(NO₃)₂ have been used to catalyze the reaction in water. rushim.ru The use of environmentally benign catalysts, such as fly-ash, in aqueous media has also been explored for the synthesis of bicyclic ketones via Diels-Alder reactions. researchgate.net
Mechanisms of Polymerization Processes of Phenylnorbornene Monomers
This compound, also known as phenylnorbornene, is a valuable monomer in polymer chemistry. princeton.edu It can undergo polymerization through several mechanisms, with Ring-Opening Metathesis Polymerization (ROMP) being a particularly prominent method. princeton.eduresearchgate.netresearchgate.net
ROMP is a chain-growth polymerization process initiated by transition metal alkylidene complexes. 20.210.105 The mechanism involves the coordination of the cyclic olefin to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. 20.210.105 This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal alkylidene species that continues the polymerization process. 20.210.105 The phenyl substituent in this compound can influence the kinetics of ROMP due to steric and electronic effects.
The choice of catalyst is critical in controlling the stereochemistry of the resulting polymer. mit.edu For example, different molybdenum and tungsten imido alkylidene initiators have been used in the ROMP of a derivative of 2-azabicyclo[2.2.1]hept-5-ene, leading to polymers with varying tacticities. mit.edu The properties of the resulting poly(phenylnorbornene), such as its glass transition temperature (Tg), can be tailored by factors like the stereoisomerism of the monomer (endo vs. exo) and post-polymerization modifications like hydrogenation. princeton.edu
Besides ROMP, norbornene-type monomers can also be polymerized through other mechanisms, including vinyl-addition polymerization, which leads to polymers with a different main chain structure. researchgate.net Thiol-ene photopolymerization is another method used to create hydrogels from norbornene-functionalized macromers, where a thiyl radical adds across the norbornene double bond in a step-growth mechanism. nih.govrsc.org
Elucidation of Carbonium Ion, Free Radical, and Carbanion Intermediates in Bicyclic Systems
The rigid bicyclo[2.2.1]heptane framework provides a unique scaffold for studying the behavior of reactive intermediates such as carbonium ions, free radicals, and carbanions.
Carbonium Ions: The solvolysis of bicyclo[2.2.1]heptyl derivatives has been a classic system for investigating the nature of carbocations, particularly the debate between classical and non-classical carbonium ions. exlibrisgroup.com In the bicyclo[2.2.1]hept-2-ene system, the presence of the double bond can lead to participation of the π-electrons in stabilizing a developing positive charge, potentially forming delocalized carbonium ion intermediates. However, studies on the acetolysis of certain bicyclo[2.2.1]hept-2-ene-7-methyl derivatives have shown that π-electron delocalization may not always be a significant stabilizing factor, depending on the geometry of the system. The reactivity of these systems can also involve Wagner-Meerwein rearrangements, which are characteristic of carbocation intermediates. cdnsciencepub.com
Free Radicals: Free-radical addition reactions to norbornene and its derivatives typically proceed with high stereoselectivity, with the attacking radical adding to the exo face of the bicyclic system. rsc.org This preference is attributed to the minimization of steric and torsional strain. rsc.org The subsequent chain transfer step can also be stereoselective. rsc.org In the context of polymer chemistry, free-radical polymerization can be used to synthesize polymers from norbornene-type monomers. researchgate.net Additionally, thiol-ene reactions involving norbornene proceed via a free-radical mechanism, initiated by the formation of a thiyl radical which then adds to the norbornene double bond. nih.gov
Carbanions: A carbanion is an anion where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.org Their stability is influenced by factors such as the inductive effect, hybridization, and resonance. libretexts.org In bicyclic systems, the geometry can significantly impact the stability and reactivity of carbanions. Carbanionic intermediates can be generated in various reactions, including elimination reactions and in organometallic chemistry. libretexts.org The detection of carbanions in solution can be achieved using techniques like proton NMR. libretexts.org The study of carbanion intermediates in the electro-reduction of polycyclic aromatic hydrocarbons has also been a subject of investigation. rsc.org
Reaction Kinetics and Thermodynamic Considerations for this compound Transformations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing these transformations.
Reaction Kinetics: The rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. In the context of Diels-Alder reactions for the synthesis of this compound, the use of a Lewis acid catalyst can significantly increase the reaction rate. The phenyl substituent on the dienophile can also affect the kinetics through its electronic and steric properties. For polymerization reactions, the kinetics are dependent on the type of polymerization and the specific initiator used. For instance, in ROMP, the choice of metal catalyst plays a key role in determining the rate of polymerization. 20.210.105 The kinetics of thiol-ene photopolymerizations of norbornene derivatives have been studied in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy. rsc.org
Thermodynamic Considerations: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of an enthalpic (ΔH) and an entropic (ΔS) component. Diels-Alder reactions are typically characterized by negative values of ΔH and ΔS. wikipedia.org This means that the reaction is enthalpically favored but entropically disfavored. At lower temperatures, the enthalpic term dominates, making the forward reaction spontaneous. However, at higher temperatures, the entropic term becomes more significant, and the reverse reaction, known as the retro-Diels-Alder reaction, can become favorable. wikipedia.org Computational studies can be used to calculate the free energies of activation (ΔG‡) and reaction free energies (ΔG) for different reaction pathways, providing insight into the thermodynamic favorability of forming specific isomers. chemrxiv.org For example, calculations have shown that the formation of the endo isomer in the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene is both kinetically and thermodynamically more favorable than the formation of the exo isomer. chemrxiv.org
Investigation of Zwitterionic Mechanisms in Norbornene Formation
While the Diels-Alder reaction is generally considered to be a concerted pericyclic reaction, there has been discussion and investigation into the possibility of stepwise mechanisms involving zwitterionic or diradical intermediates, particularly in cases with highly polarized reactants. mdpi.com
A zwitterionic intermediate is a species that contains both a positive and a negative charge on different atoms. In the context of a Diels-Alder reaction, a stepwise mechanism could involve the formation of a C-C bond between one end of the diene and one end of the dienophile, generating a zwitterionic intermediate. This intermediate would then rapidly cyclize to form the six-membered ring.
Recent theoretical studies have suggested that a significant number of Diels-Alder reactions may proceed through a polar mechanism, where the reactivity is governed by nucleophilic and electrophilic interactions at the transition state. mdpi.com The global electron density transfer (GEDT) at the transition state has been identified as a key descriptor of the polar character of these reactions. mdpi.com While this does not necessarily imply the formation of a stable zwitterionic intermediate, it highlights the importance of charge separation in the transition state.
In some related cycloaddition reactions, the intermediacy of zwitterionic species has been more clearly established. For example, in the reaction of benzenesulfonyl azides with oxabicyclic alkenes, a possible pathway involves the formation of a triazoline intermediate, which can then rearrange or extrude nitrogen. researchgate.net The mechanism of formation and decomposition of such intermediates can be complex and may involve ring-opened zwitterionic species. While direct evidence for a zwitterionic mechanism in the formation of this compound via the standard Diels-Alder reaction is not prevalent, the consideration of polar transition states and the potential for stepwise pathways in related systems remains an active area of mechanistic investigation.
Computational and Theoretical Investigations of 5 Phenylbicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricacies of reactions involving 5-phenylbicyclo[2.2.1]hept-2-ene and related norbornene systems. DFT calculations are instrumental in predicting reaction thermodynamics, which helps in optimizing synthetic routes.
One of the key areas of investigation is the Diels-Alder reaction, a common method for synthesizing norbornene derivatives. mdpi.comresearchgate.net DFT studies on the Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles to form norbornene derivatives have provided insights into the electronic properties and reactivity of the reactants. mdpi.comresearchgate.net These studies help in understanding the nucleophilic and electrophilic nature of the reacting species, which in turn dictates the reaction's polarity and stereochemical outcome (endo/exo selectivity). mdpi.com For instance, in the Diels-Alder reaction of cyclopentadiene with nitroalkenes, DFT calculations have been used to model the reactivity and regioselectivity trends. mdpi.com
DFT has also been employed to study the mechanisms of metal-catalyzed reactions of norbornene derivatives. For example, in the palladium/norbornene-catalyzed meta-selective C-H alkylation and arylation of phenyl acetamides, DFT calculations have revealed a multi-step mechanism involving ortho-C-H activation, norbornene insertion, meta-C-H activation, C-C bond formation, β-carbon elimination, and protodemetallation. rsc.org These studies have shown that both ortho- and meta-C-H activations proceed through a concerted metalation-deprotonation pathway. rsc.org The selectivity-determining step, the meta-C-C bond formation, is shown to follow a Pd(IV) pathway. rsc.org
Furthermore, DFT calculations have been crucial in understanding the copolymerization of norbornene with ethylene (B1197577) catalyzed by organopalladium(II) complexes. Kinetic studies of ethylene insertion and norbornene insertion, supported by DFT calculations, have led to the proposal of a new mechanism that explains the formation of alternating copolymers. researchgate.net
The table below summarizes key findings from DFT studies on reactions involving norbornene derivatives.
| Reaction Type | Catalyst/Conditions | Key DFT Findings |
| Diels-Alder | Thermal/Lewis Acid | Predicts reactivity, polarity, and endo/exo selectivity based on electronic properties of reactants. mdpi.com |
| C-H Arylation | Palladium/Norbornene | Elucidates a multi-step mechanism and identifies the selectivity-determining step. rsc.org |
| Copolymerization | Organopalladium(II) | Explains the formation of alternating copolymers through kinetic and mechanistic insights. researchgate.net |
| Cycloisomerization | Gold(I) | Reveals a mechanism involving an allyl-gold species and explains solvent-controlled chemodivergence. rsc.org |
Molecular Electron Density Theory (MEDT) for Understanding Reactivity
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the reactivity of organic molecules, including this compound and its derivatives. MEDT analyzes the changes in electron density during a reaction, providing insights into the reaction mechanism and selectivity without relying on molecular orbital concepts. mdpi.comacs.org
A key application of MEDT is in the study of cycloaddition reactions, such as the [3+2] cycloaddition (32CA) reactions. For instance, MEDT has been used to study the 32CA reactions of nitrones with ethylene derivatives. acs.org These studies have shown that the polar nature of the reaction dictates the reactivity and selectivity. In reactions with nucleophilic ethylenes, the formation of the C-C bond initiates the reaction, leading to ortho regioselectivity. acs.org Conversely, in reactions with strongly electrophilic ethylenes, the initial step is the formation of the C-O bond, resulting in meta regioselectivity. acs.org MEDT has also successfully explained the unexpected ortho regioselectivity observed in reactions with weakly electrophilic ethylenes. acs.org
Furthermore, MEDT has been used to analyze the regioselectivity of [3+2] cycloaddition reactions between benzonitrile (B105546) N-oxide and para-substituted β-nitrostyrene analogues. growingscience.com The analysis revealed that the reaction is initiated by the attack of the most nucleophilic oxygen atom of the benzonitrile N-oxide on the most electrophilic carbon atom of the nitroalkene, which favors the formation of 4-nitro-substituted Δ2-isoxazolines. growingscience.com
The following table presents a summary of insights gained from MEDT studies on cycloaddition reactions.
| Reactants | Reaction Type | Key MEDT Findings |
| Nitrones + Ethylene Derivatives | [3+2] Cycloaddition | Reactivity and regioselectivity (ortho vs. meta) are determined by the polar character of the reaction. acs.org |
| Norbornadiene + Diazoalkanes | [3+2] Cycloaddition | Reactions follow a polar, one-step asynchronous mechanism, with substituent effects explained by changes in electron density. mdpi.com |
| Benzonitrile N-oxide + β-Nitrostyrenes | [3+2] Cycloaddition | Regioselectivity is governed by the initial interaction between the most nucleophilic and electrophilic centers. growingscience.com |
Conformational Energy Landscapes and Stereoisomer Stability
The rigid bicyclic framework of this compound gives rise to different stereoisomers, primarily the endo and exo isomers. The relative stability of these stereoisomers is a critical factor in determining the product distribution in chemical reactions and the properties of resulting polymers. Computational methods are employed to explore the conformational energy landscapes and predict the stability of these isomers.
The Diels-Alder reaction between cyclopentadiene and an alkene typically produces a mixture of endo and exo stereoisomers. mdpi.com The orientation of the substituent on the norbornene ring relative to the double bond defines these isomers. Theoretical studies, often using DFT, can predict the relative energies of the endo and exo transition states and products, thereby explaining the observed stereoselectivity. mdpi.com
In the context of polymerization, the stereochemistry of the monomer units within the polymer chain significantly influences the material's properties. For instance, in the vinyl-type addition polymerization of norbornene, the insertion of the monomer can occur in a cis or trans fashion, and the approach of the monomer can be from the exo or endo face. X-ray analysis of norbornene oligomers has shown an exo-exo-linking of the monomer units. researchgate.net
The stability of different conformers and stereoisomers is also crucial in understanding the mechanism of certain reactions. For example, in the palladium-catalyzed copolymerization of norbornene and ethylene, the facile equilibria of geometrical isomerization of the palladium complexes, which involve different spatial arrangements of the ligands and the growing polymer chain, play a key role in the catalytic cycle. researchgate.net
Electronic Structure and Bonding Analysis in Bicyclo[2.2.1]hept-2-ene Systems
The electronic structure and bonding in bicyclo[2.2.1]hept-2-ene systems are of significant interest due to the inherent ring strain and the unique reactivity of the double bond. wikipedia.org Computational analyses provide a detailed picture of the electron distribution and bonding characteristics that govern the chemical behavior of these molecules.
The double bond in norbornene is known to be non-planar, a phenomenon referred to as pyramidalization. scilit.com This distortion from ideal sp2 geometry is a direct consequence of the strained bicyclic framework. This structural feature contributes to the high reactivity of the double bond in various reactions, including additions and polymerizations.
Electron Localization Function (ELF) analysis, often used in conjunction with DFT, offers a powerful method to visualize and quantify the electronic structure. mdpi.com ELF analysis of cyclopentadiene and substituted alkenes used in Diels-Alder reactions helps to characterize the nucleophilic and electrophilic nature of the reactants, providing insights into their reactivity patterns. mdpi.com
In the context of catalyst-substrate interactions, understanding the electronic structure is crucial. For example, in the polymerization of norbornene catalyzed by transition metal complexes, the electronic properties of both the catalyst and the monomer influence the reaction rate and the properties of the resulting polymer. mdpi.comresearchgate.net The electronic effects of substituents on the norbornene ring can significantly alter its reactivity in polymerization. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of this compound would be expected to modulate its electronic properties and, consequently, its polymerization behavior.
Computational Modeling of Catalyst-Substrate Interactions in Phenylnorbornene Chemistry
Computational modeling plays a vital role in understanding the intricate interactions between catalysts and substrates in the polymerization of phenylnorbornene and its derivatives. These models provide insights into the reaction mechanisms, catalyst activity, and the factors controlling the properties of the resulting polymers.
In the vinyl-addition polymerization of norbornene, late transition metal catalysts, particularly those based on nickel and palladium, are commonly used. mdpi.comresearchgate.net Computational studies can model the coordination of the norbornene monomer to the metal center, the insertion of the double bond into the metal-carbon bond, and the subsequent steps of the polymerization process. These models can help to explain the observed catalytic activity and the microstructure of the resulting polynorbornene. mdpi.com
For instance, in the polymerization of norbornene catalyzed by nickel complexes bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands, it was observed that a catalyst with an electron-donating substituent on the ligand exhibited lower activity than the unsubstituted catalyst. mdpi.com Computational modeling could provide an electronic and steric rationale for this observation by examining the catalyst-monomer interaction.
Furthermore, computational studies have been instrumental in understanding the copolymerization of norbornene with polar monomers. The ability of certain nickel catalysts to tolerate polar groups and promote copolymerization with monomers like methyl acrylate (B77674) has been investigated, with computational models helping to elucidate the factors that enable this compatibility. mdpi.com
In the context of palladium-catalyzed polymerization of phenylnorbornene, a hypothesis for the formation of the active catalyst via intramolecular rearrangement of a ligand has been proposed, with the structure of a key palladium complex being determined by X-ray diffraction, a finding that can be further rationalized and expanded upon through computational modeling. researcher.life
The table below highlights some key aspects of computational modeling of catalyst-substrate interactions in norbornene polymerization.
| Catalyst System | Monomer(s) | Key Insights from Modeling |
| Nickel-phosphine complexes | Norbornene | Explains the effect of ligand substituents on catalytic activity. mdpi.com |
| Nickel-phosphine complexes | Norbornene, Methyl Acrylate | Elucidates factors enabling copolymerization with polar monomers. mdpi.com |
| Palladium complexes | Phenylnorbornene | Proposes mechanisms for catalyst activation and rationalizes catalyst structure. researcher.life |
| Organopalladium(II) complexes | Norbornene, Ethylene | Models insertion steps and isomerization to explain alternating copolymer formation. researchgate.net |
Advanced Materials Science Applications of 5 Phenylbicyclo 2.2.1 Hept 2 Ene and Its Functionalized Analogues
Polymeric Materials Derived from 5-Phenylbicyclo[2.2.1]hept-2-ene Monomers
The polymerization of this compound and its derivatives primarily proceeds through ring-opening metathesis polymerization (ROMP), yielding high-molecular-weight polymers with unique thermal and mechanical properties.
Synthesis and Characterization of Poly(phenylnorbornene)s
The synthesis of poly(phenylnorbornene)s is most commonly achieved via ring-opening metathesis polymerization (ROMP), a process that utilizes catalysts, often based on ruthenium or molybdenum, to open the strained bicyclic ring of the monomer and form a linear polymer. This method allows for the creation of novel polymers from 5-phenyl-2-norbornene (PhNb). princeton.edu The resulting polymers, known as poly(phenylnorbornene)s, are typically amorphous materials. avantorsciences.com
A key characteristic of these polymers is their glass transition temperature (Tg), which is a critical factor in determining their operational temperature range. Studies have shown that poly(phenylnorbornene)s synthesized from either endo-rich or all-exo isomers of the monomer exhibit a glass transition temperature of approximately 88 ± 1 °C. princeton.edu This indicates that the stereoisomerism of the monomer has a negligible impact on the segmental packing and energy barriers at the glass transition, despite the bulky nature of the phenyl side group. princeton.edu
The molecular weight of the resulting polymers can be controlled by adjusting the polymerization conditions. For instance, in the synthesis of multiblock copolymers involving norbornene derivatives, the molar mass of the copolymer can be influenced by the amount of catalyst used. avantorsciences.com
Table 1: Polymerization and Thermal Properties of Poly(phenylnorbornene)
| Property | Value/Observation | Source(s) |
| Polymerization Method | Ring-Opening Metathesis Polymerization (ROMP) | princeton.edu |
| Monomer | 5-phenyl-2-norbornene (PhNb) | princeton.edu |
| Polymer Structure | Amorphous | avantorsciences.com |
| Glass Transition Temperature (Tg) | 88 ± 1 °C | princeton.edu |
Modification of Polymer Properties via Phenylnorbornene Incorporation
The incorporation of this compound into polymer chains, either as a homopolymer or a copolymer, significantly modifies the properties of the resulting material. The rigid bicyclic structure and the aromatic phenyl group are key to these modifications.
Copolymerizing ethylene (B1197577) with this compound (referred to as ArBH) can produce random copolymers with enhanced transparency and thermal resistance. The introduction of such bulky side groups can also influence the polymer's mechanical properties. For example, while polynorbornene homopolymer is very brittle with an elongation-to-break value of less than 1%, functionalization with other groups can improve this.
Post-polymerization modifications, such as hydrogenation, can also be used to fine-tune the polymer's properties. Hydrogenation of poly(phenylnorbornene) can selectively saturate either the polymer backbone or the pendant phenyl groups, leading to significant changes in the glass transition temperature. Saturation of the polymer backbone results in a decrease in Tg by approximately 17°C, while saturation of the phenyl side groups to form cyclohexyl groups leads to an increase in Tg by about 14°C. princeton.edu
The incorporation of different functional groups into the norbornene monomer before polymerization is another powerful strategy. For instance, attaching triethoxysilyl groups can improve adhesion, while adding alkyl groups can decrease the rigidity of the polymer system, leading to higher elongation-to-break values. Copolymers with fluorinated norbornenes can also be synthesized to impart special thermal and surface properties. sigmaaldrich.com
Table 2: Effect of Modification on Poly(phenylnorbornene) Properties
| Modification | Effect on Property | Source(s) |
| Copolymerization with Ethylene | Enhanced transparency and thermal resistance | |
| Backbone Hydrogenation | Decrease in Glass Transition Temperature (Tg) by ~17°C | princeton.edu |
| Side Group Hydrogenation (Phenyl to Cyclohexyl) | Increase in Glass Transition Temperature (Tg) by ~14°C | princeton.edu |
| Incorporation of Triethoxysilyl Groups | Improved adhesion | |
| Incorporation of Alkyl Groups | Increased elongation-to-break, decreased rigidity |
Applications in High-Performance Polymers and Coatings
The unique combination of properties exhibited by polymers derived from this compound makes them suitable for a variety of high-performance applications. Their high thermal stability, good mechanical properties, and low moisture absorption are particularly advantageous. researchgate.net
These polymers are considered for use as high-tech engineering plastics. researchgate.net The ability to tailor their properties through copolymerization and functionalization opens up possibilities for applications in areas such as:
Adhesives : The rigid structure can contribute to strong adhesive properties. nih.gov
Dielectrics : Their low moisture absorption and potential for low dielectric constants make them attractive for microelectronic applications.
Membrane Materials : Functionalized polynorbornenes have been explored for gas separation membranes. nih.gov
Coatings : Their thermal stability and potential for chemical resistance make them candidates for protective coatings. mdpi.com
The development of block copolymers, where segments of poly(phenylnorbornene) are combined with other polymer blocks, can lead to materials with even more specialized properties, such as conductive polymers when copolymerized with monomers like phenylene-thiophene. researchgate.net
Role of Phenylnorbornene in Supercapacitors and Energy Storage Materials
While direct applications of homopolymers of this compound in supercapacitors are not extensively documented, the broader class of polynorbornene-derived materials shows promise in energy storage. The carbonaceous materials derived from these polymers can be utilized as electrode materials.
Supercapacitors, also known as electrochemical capacitors, store energy through the accumulation of ions at the electrode-electrolyte interface (electric double-layer capacitors or EDLCs) or through fast surface redox reactions (pseudocapacitors). nii.ac.jp Carbon-based materials are frequently used as electrodes in EDLCs due to their high surface area, good electrical conductivity, and stability.
Polymers like poly(phenylnorbornene) can serve as precursors for activated carbons. Through processes of carbonization and activation, the polymer is converted into a high-surface-area carbon material suitable for electrode applications. The properties of the resulting activated carbon, such as its pore structure and surface area, are influenced by the structure of the initial polymer.
Furthermore, polynorbornene backbones can be functionalized with redox-active moieties, such as phenothiazine, to create cathode materials for organic batteries. This approach highlights the versatility of the polynorbornene platform in designing materials for various energy storage devices. While not specifically supercapacitors, this demonstrates the potential of functionalized polynorbornenes in electrochemical energy storage.
Contribution to Sustainable Chemical Processes Through Derived Intermediates
The use of this compound and its derivatives can contribute to more sustainable chemical processes. Norbornene and its derivatives have found applications in various fields, including the production of polymeric materials. researchgate.net The ability to derive these monomers from petrochemical products that are readily available makes them accessible starting materials. researchgate.net
One aspect of sustainability involves the development of materials from renewable resources. While this compound itself is typically derived from petrochemicals, the broader field of polymer chemistry is exploring the use of bio-based feedstocks. For instance, graphene, a key material in many advanced applications including energy storage, can be derived from sustainable sources like orchid polyphenols. This points to a general trend of seeking more environmentally friendly routes to advanced materials.
Furthermore, the development of efficient catalytic processes for the synthesis and polymerization of norbornene derivatives is a key area of research. The use of organocatalysis and electrocatalysis for these transformations can lead to more sustainable chemical pathways by reducing reliance on heavy metals and potentially enabling reactions under milder conditions. The intermediates derived from reactions involving this compound could potentially be utilized in such catalytic cycles.
Bioactive Applications and Biological Relevance of 5 Phenylbicyclo 2.2.1 Hept 2 Ene Derivatives
Investigation of Pharmaceutical Potentials of Phenylnorbornene-Based Compoundsnih.govbenchchem.comacs.org
The inherent properties of the norbornene scaffold have positioned it as a promising structure in the quest for new therapeutic agents. nih.gov Its rigid nature allows for precise spatial orientation of functional groups, influencing binding affinity and selectivity for biological targets like enzymes and receptors.
Synthetic Routes to Pharmacologically Active Bicyclo[2.2.1]hept-2-ene Analogues
The synthesis of pharmacologically active bicyclo[2.2.1]hept-2-ene analogues often involves the Diels-Alder reaction, a powerful tool for forming the characteristic bicyclic ring system. For instance, the reaction of cyclopentadiene (B3395910) with a substituted styrene (B11656) can yield various phenyl-substituted norbornene derivatives. Further modifications can then be made to introduce a wide array of functional groups, tailoring the molecule for specific biological interactions.
One notable synthetic application involves the creation of 2-azabicyclo[2.2.1]hept-5-ene derivatives, which are considered potential candidates for pharmaceutical applications. The Diels-Alder reaction is a key step in constructing these complex structures, demonstrating the versatility of the bicyclo[2.2.1]heptene framework in drug development.
| Intermediate | Reaction Type | Product Class | Potential Application |
| Cyclopentadiene and substituted styrenes | Diels-Alder | Phenyl-substituted norbornenes | Pharmaceutical scaffolds |
| 5-Phenylbicyclo[2.2.1]hept-2-ene derivatives | Further functionalization | Diverse analogues | Targeted therapeutics |
| N-substituted pyrroles and dienophiles | Diels-Alder | 2-Azabicyclo[2.2.1]hept-5-ene derivatives | Pharmaceutical candidates |
Modulators of Biological Targets (e.g., Imidazoline (B1206853) I1 Receptor, Alpha-2-adrenergic Blocking Agents)acs.org
Derivatives of bicyclo[2.2.1]heptane have shown potential as modulators of important biological targets, including the imidazoline I1 receptor and alpha-2-adrenergic receptors. nih.govwikipedia.org The imidazoline I1 receptor is implicated in the central regulation of blood pressure, making it a key target for antihypertensive drugs. researchgate.nettocris.com Some second-generation centrally-acting antihypertensives are believed to exert their effects through these receptors. nih.gov
Alpha-2-adrenergic receptors are also involved in blood pressure regulation, as well as sedation and analgesia. nih.govnih.gov Alpha-2 blockers, or antagonists, can increase the release of norepinephrine (B1679862) and are used in veterinary medicine to reverse sedation. wikipedia.org The development of phenylnorbornene-based compounds that can selectively modulate these receptors could lead to new therapeutic agents with improved side-effect profiles. For example, selective I1 receptor agonists may lower blood pressure with fewer sedative effects than traditional alpha-2 agonists. researchgate.net
| Target Receptor | Physiological Role | Potential Therapeutic Application |
| Imidazoline I1 Receptor | Blood pressure regulation | Antihypertensive agents |
| Alpha-2-adrenergic Receptor | Blood pressure regulation, sedation | Antihypertensive agents, reversal of sedation |
Compounds for Aberrant Protein Accumulation (e.g., Mutant Frameshift Mucin 1 Protein)acs.org
Recent research has explored the potential of small molecules to reduce the accumulation of aberrant proteins, a hallmark of several diseases. For instance, high levels of Mucin-1 (MUC1), a transmembrane protein, are associated with poor outcomes in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). nih.gov A high-content screen of thousands of compounds identified molecules capable of reducing the levels of a mutant form of MUC1. nih.gov While not directly mentioning phenylnorbornene derivatives, this line of research opens up possibilities for designing norbornene-based scaffolds to target the production or clearance of such aberrant proteins. The rigid structure of the phenylnorbornene could be functionalized to interact specifically with the machinery involved in the synthesis or degradation of proteins like mutant MUC1.
Furthermore, some polycyclic aromatic compounds have been identified as frameshift mutagens, capable of causing deletions or additions in DNA sequences. nih.gov This mutagenic activity is highly sequence-dependent. The understanding of how these molecules interact with DNA could, in principle, be harnessed to design compounds that selectively target and modulate the expression of genes responsible for producing aberrant proteins.
Potential as Anticancer Agents and Enzyme Inhibitorsnasa.govgoogle.comresearchgate.net
The norbornene scaffold is increasingly recognized for its potential in cancer therapy. nih.govresearchgate.net Derivatives of this bicyclic system have been shown to exhibit antitumor effects through various mechanisms. researchgate.net These include the inhibition of critical cellular targets like estrogen and androgen receptors, as well as carbonic anhydrase. researchgate.net Furthermore, norbornene-based compounds can influence proteins involved in fundamental cellular processes such as apoptosis (programmed cell death), autophagy (cellular recycling), and the cell cycle. researchgate.net
Research has demonstrated that certain derivatives of this compound possess significant cytotoxicity against various cancer cell lines, marking them as candidates for further drug development. In vitro studies have confirmed that bicyclo[2.2.1]heptane derivatives can display notable anticancer properties, particularly against metastatic cancer cells. For example, some compounds have shown antagonistic activity against chemokine receptors like CXCR1 and CXCR2, which play a role in inflammation and cancer metastasis. The development of norbornene-based enzyme inhibitors is another promising avenue. For example, novel inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDHK), an enzyme implicated in diabetes and cancer, have been developed from different chemical scaffolds. nih.gov The rigid phenylnorbornene structure could serve as a unique backbone for designing potent and selective inhibitors of various enzymes relevant to cancer.
| Compound Class | Mechanism of Action | Potential Therapeutic Target |
| Phenylnorbornene derivatives | Cytotoxicity | Various cancer cell lines |
| Bicyclo[2.2.1]heptane derivatives | Antagonism of chemokine receptors (CXCR1, CXCR2) | Metastatic cancer cells |
| Norbornene-based compounds | Inhibition of estrogen/androgen receptors, carbonic anhydrase | Hormone-dependent cancers, other malignancies |
| Norbornene-based compounds | Modulation of apoptosis, autophagy, cell cycle | Broad-spectrum anticancer activity |
| Norbornene-based enzyme inhibitors | Inhibition of key enzymes (e.g., PDHK) | Cancer metabolism |
Agrochemical and Pesticidal Activity of Chlorinated Phenylnorbornene Derivativesbenchchem.comnasa.govgoogle.comresearchgate.netnih.gov
Chlorinated derivatives of phenylnorbornene have been investigated for their potential use in agriculture as pesticides. The addition of chlorine atoms to the bicyclic structure can significantly enhance the biological activity of these compounds.
Fungicidal Properties of Phenylbicyclo[2.2.1]hept-2-ene Compoundsnih.gov
Chlorinated hydrocarbons based on the bicyclo[2.2.1]heptane framework are prominent among bicyclic fungicides. nasa.gov Specific examples include 1,2,3,4,6,7,7-heptachloro-5-phenylbicyclo[2.2.1]-2-heptene, which has been prepared as a fungicidal material. nasa.gov Another related compound is 1,2,3,4,7,7-hexachloro-5-(aminophenyl)bicyclo[2.2.1]-2-heptene. nasa.gov These compounds have demonstrated effectiveness against a variety of fungi. For instance, a particular chlorinated bicyclic compound was found to be effective against Alternaria solani, a fungus that causes early blight in potatoes and tomatoes. nasa.gov Beyond their fungicidal properties, some of these compounds have also shown bacteriostatic, herbicidal, miticidal, and insecticidal activities. nasa.gov The propargyl ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has also been reported as a useful bactericide and fungicide. nasa.gov
| Compound | Activity | Target Organism (Example) |
| 1,2,3,4,6,7,7-Heptachloro-5-phenylbicyclo[2.2.1]-2-heptene | Fungicidal | Fungi |
| 1,2,3,4,7,7-Hexachloro-5-(aminophenyl)bicyclo[2.2.1]-2-heptene | Fungicidal | Fungi |
| A chlorinated bicyclic compound | Fungicidal, Bacteriostatic, Herbicidal, Miticidal, Insecticidal | Alternaria solani, Staphylococcus aureus |
| Propargyl ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Bactericidal, Fungicidal | Bacteria, Fungi |
Insect Antifeedant Activities of Bicyclo[2.2.1]heptene Methanones
The search for new and effective pest control agents has led researchers to explore a variety of synthetic compounds. Among these, bicyclo[2.2.1]heptene methanones, derived from the Diels-Alder cycloaddition of cyclopentadiene and substituted chalcones, have emerged as a promising class of molecules with significant insect antifeedant properties. umcs.plqscience.comqscience.comnaturalspublishing.com These compounds are of particular interest due to their unique bicyclic structure, which can be readily modified to generate a library of derivatives with varying biological activities.
Research into this area has largely focused on the synthesis of aryl 3-(substituted phenyl) bicyclo[2.2.1]heptene-2-yl-methanone derivatives. umcs.pl The synthesis is typically achieved through an aqueous phase, fly-ash catalyzed [4+2] Diels-Alder reaction between cyclopentadiene (the diene) and various aryl chalcones (the dienophiles). umcs.plqscience.comnaturalspublishing.com This method is noted for being environmentally conscious and producing good yields, often exceeding 60%. umcs.plqscience.com
The evaluation of the insect antifeedant potential of these synthesized methanones is commonly conducted using Dethler's leaf-disc bioassay method. umcs.plqscience.comresearchgate.net This method typically involves selecting voracious feeders, such as the 4th instar larvae of the castor semilooper, Achoea janata L. qscience.comnaturalspublishing.com Leaf discs from the castor plant, Ricinus communis, are treated with solutions of the test compounds at specific concentrations (e.g., 200 ppm in acetone) and offered to the larvae. qscience.comnaturalspublishing.com After a 24-hour period, the area of the leaf disc consumed is measured to determine the level of feeding deterrence. qscience.comnaturalspublishing.com
Studies have revealed that the nature and position of substituents on the phenyl rings of the bicyclo[2.2.1]heptene methanone (B1245722) structure play a crucial role in their antifeedant activity. For instance, the presence of halogen substituents on the enone moiety has been associated with insect antifeedant properties. umcs.pl
One study investigated a series of 3-(substituted phenyl)bicyclo[2.2.1]hept-5-en-2-yl-(pyrene-1-yl) methanones. umcs.pl The results indicated that several of these compounds exhibited satisfactory antifeedant activity. Notably, the compound (3-(4-chlorophenyl)bicyclo[2.2.1]hept-5-en-2-yl)(pyrene-1-yl)methanone demonstrated considerable antifeedant effects at a concentration of 150 ppm. umcs.pl
In another study focusing on aryl bicyclo[2.2.1]heptene-2-yl-methanones, a range of derivatives were synthesized and tested. qscience.comqscience.com The findings highlighted that a compound designated as ketone 13 , which features a dimethylamino substituent, resulted in the highest insect antifeedant activity among the tested series against Achoea janata L. qscience.comqscience.com This suggests that electron-donating groups may enhance the antifeedant properties of these molecules. The antifeedant activities of several compounds from this study are detailed in the table below.
| Compound Number | Substituent (Aryl Group) | Leaf Area Consumed (sq. cm) at 200 ppm (Mean ± SD) | Antifeedant Activity (%) |
|---|---|---|---|
| Control | - | 3.45 ± 0.12 | - |
| 11 | Phenyl | 2.15 ± 0.08 | 37.68 |
| 12 | 4-Methylphenyl | 1.58 ± 0.05 | 54.20 |
| 13 | 4-Dimethylaminophenyl | 0.85 ± 0.04 | 75.36 |
| 14 | 4-Chlorophenyl | 1.24 ± 0.06 | 64.05 |
| 15 | 4-Bromophenyl | 1.46 ± 0.02 | 57.68 |
| 16 | 4-Methoxyphenyl | 1.35 ± 0.03 | 60.86 |
| 17 | 4-Hydroxyphenyl | 1.89 ± 0.07 | 45.21 |
| 18 | 4-Nitrophenyl | 1.15 ± 0.02 | 66.66 |
| 19 | 2-Naphthyl | 1.62 ± 0.05 | 53.04 |
Data sourced from QScience Connect, 2014. qscience.com
Further research has been conducted on derivatives incorporating heterocyclic moieties, such as thienyl groups. researchgate.net A series of (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl)methanones were synthesized and evaluated for their biological activities, including insect antifeedant effects, using similar bioassay methods. researchgate.net The results from these studies continue to build upon the understanding of the structure-activity relationships within this class of compounds, paving the way for the development of more potent and selective insect antifeedants.
The investigation into 2-(9-anthryl)-3-(substituted phenyl)bicyclo[2.2.1]hept-5-ene-2-yl methanones also contributed to this field. naturalspublishing.com These compounds were synthesized using a similar fly-ash catalyzed Diels-Alder reaction. naturalspublishing.com The antifeedant activity was again tested against the 4th instar larvae of Achoea janata L., confirming that the bicyclo[2.2.1]heptene methanone scaffold is a viable framework for developing new insect control agents. naturalspublishing.com
Advanced Analytical and Spectroscopic Techniques for Research in 5 Phenylbicyclo 2.2.1 Hept 2 Ene Chemistry
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of both the absolute and relative stereochemistry of crystalline derivatives of 5-phenylbicyclo[2.2.1]hept-2-ene. This powerful technique provides a three-dimensional map of the atomic arrangement within a crystal, offering conclusive proof of the spatial orientation of substituents on the bicyclic scaffold.
In the study of Diels-Alder adducts, for instance, X-ray diffraction analysis has been instrumental in assigning the stereochemistry of products. For example, the reaction of cyclopentadiene (B3395910) with (E)-2-phenyl-1-cyano-1-nitroethene yields a nitronorbornene derivative where single-crystal X-ray analysis confirmed the endo-position of the nitro group and the exo-orientation of the phenyl group. researchgate.net Similarly, the structures of diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide (B87167), formed from the cycloaddition of phenyl vinyl sulfoxide and cyclopentadiene, were unequivocally assigned using X-ray diffraction, which then allowed for correlation with NMR spectroscopic data. nih.gov
The absolute configuration of chiral derivatives can also be established, often in conjunction with other techniques. For instance, the absolute stereochemistry of enantiopure fractions of related bicyclo[2.2.1]heptanamine compounds can be confirmed by single-crystal X-ray analysis, complementing data from methods like VCD spectroscopy and Mosher's amide analysis. google.com In another case, the absolute stereochemistry of individual enantiomers of racemic compounds was determined by X-ray crystallography, providing a solid reference for other chiroptical methods. acs.orggoogle.com
The crystallographic data not only confirms the connectivity of atoms but also provides precise bond lengths, bond angles, and torsion angles, which are invaluable for understanding the conformational preferences and steric interactions within the molecule.
Table 1: Representative Crystallographic Data for Bicyclo[2.2.1]heptane/heptene Derivatives
| Compound | Crystal System | Space Group | Key Structural Finding | Reference |
|---|---|---|---|---|
| (1RS,4RS,5RS,6SR)-5-cyano-5-nitro-6-phenyl-bicyclo[2.2.1]hept-2-ene | Monoclinic | P21/n | Determined the endo-position of the nitro group and exo-orientation of the phenyl group. | researchgate.net |
| exo-(2R,8S)-bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide | Orthorhombic | P212121 | Established the relative configuration at the two chiral centers. | nih.gov |
| exo-(2RS,8RS)-bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide | Triclinic | P1 | Confirmed the relative stereochemistry of the diastereomer. | nih.gov |
| 8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide | Not Specified | Not Specified | Revealed the molecular and crystal structure of the spirocyclic compound. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of this compound and its derivatives, providing a wealth of information about molecular structure, stereochemistry, and dynamics.
The rigid nature of the bicyclo[2.2.1]heptane framework leads to distinct and predictable coupling constants (J-values) between protons, which are highly dependent on their dihedral angles. This relationship is fundamental for assigning the endo and exo stereochemistry of substituents.
For example, in derivatives of bicyclo[2.2.1]hept-2-ene, the coupling constant between protons on C2 and C3 can distinguish between cis and trans isomers. A larger coupling constant (around 9.5 Hz) is consistent with a cis-stereochemistry. Furthermore, the coupling between protons on C2 (or C3) and the adjacent bridgehead proton can differentiate between exo and endo isomers. The cis-exo isomers typically show a smaller coupling constant (around 1.8 Hz) compared to the cis-endo isomers (around 3.5 Hz), reflecting the different dihedral angles.
The "W-rule" for long-range coupling across four single bonds is also a useful diagnostic tool. A noticeable coupling can be observed between protons in a "W" arrangement, such as between an exo-proton at C-3 and an exo-proton at C-5. ucla.edu The presence or absence of such couplings can provide strong evidence for the stereochemical assignment. ucla.edu
In addition to proton-proton couplings, 13C NMR chemical shifts are also sensitive to the stereochemical environment. For instance, a considerable difference in the chemical shifts of the C-7 methylene (B1212753) bridge carbon can be observed between exo- and endo-isomers of related norbornenes. chemrxiv.org One- and two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are routinely employed to comprehensively assign all proton and carbon signals and to establish through-bond and through-space correlations, which collectively build a detailed picture of the molecule's stereochemistry. researchgate.netresearchgate.net
Table 2: Typical 1H NMR Coupling Constants for Stereochemical Assignment in Bicyclo[2.2.1]heptane Systems
| Proton Interaction | Stereochemistry | Typical J-value (Hz) | Reference |
|---|---|---|---|
| H-C2 / H-C3 | cis | ~9.5 | |
| H-C2 (or H-C3) / Bridgehead H | cis-exo | ~1.8 | |
| H-C2 (or H-C3) / Bridgehead H | cis-endo | ~3.5 | |
| H-C3 (exo) / H-C5 (exo) | "W" arrangement | Present | ucla.edu |
While the bicyclo[2.2.1]heptane core is rigid, substituents on this framework can exhibit conformational dynamics, such as bond rotations. NMR spectroscopy, particularly variable-temperature (VT) NMR, is a powerful technique for studying these dynamic processes.
For example, restricted bond rotation in derivatives can lead to the observation of distinct signals for different rotamers at low temperatures. As the temperature increases, these signals may broaden and coalesce, indicating that the rate of rotation is increasing on the NMR timescale. By analyzing the line shapes at different temperatures, the energy barrier to rotation can be quantified. In a related system, the rotational energy barrier of a methylated aromatic ring attached to a tricyclic core was determined to be approximately 19.9 kcal/mol using 1D selective EXSY experiments. copernicus.org
These experimental NMR data can be complemented by computational methods, such as Replica Exchange with Solute Tempering Molecular Dynamics (REST-MD), to generate a large ensemble of conformations and calculate energy barriers, providing a deeper understanding of the conformational landscape. copernicus.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess and Diastereomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential chromatographic techniques for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of chiral derivatives of this compound.
Chiral stationary phases (CSPs) are employed in both HPLC and GC to separate enantiomers. The choice of the CSP and the mobile phase (for HPLC) or carrier gas and temperature program (for GC) is crucial for achieving baseline separation of the enantiomers.
For instance, the enantiomeric excess of Diels-Alder adducts has been determined by HPLC using columns such as Daicel Chiralcel OD-H and AD-H with a mobile phase consisting of hexane (B92381) and isopropanol. wiley-vch.de The retention times for the major and minor enantiomers are then used to calculate the ee. wiley-vch.dewiley-vch.de Similarly, chiral GC columns, like Chrompack Cp-Cyclodextrin-β-236-M-19, have been used to determine the enantioselectivity of reactions producing bicyclo[2.2.1]hept-5-ene derivatives. wiley-vch.de
The diastereomeric ratio of product mixtures, such as the endo/exo ratio, can often be determined by both NMR and chromatography. wiley-vch.deunirioja.es GC analysis on achiral columns like OV-1 can effectively separate diastereomers. wiley-vch.de HPLC is also widely used to determine endo/exo ratios and diastereomeric excess. unirioja.es
Table 3: Examples of Chromatographic Conditions for Chiral Separations of Bicyclo[2.2.1]heptene Derivatives
| Technique | Column | Mobile Phase / Conditions | Analyte Type | Reference |
|---|---|---|---|---|
| HPLC | Daicel Chiralcel OD-H | Hexane/Isopropanol (9:1) | Enantiomers of ((1S, 2S, 3S, 4R) 3-phenylbicyclo[2.2.1]hept-5-en-2-yl)methanol | rsc.org |
| GC | Chrompack Cp-Cyclodextrin-β-236-M-19 | 30 m, 1.8 kg/cm2, 50°C to 200°C ramp | Enantiomers of 1-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanone | wiley-vch.de |
| HPLC | Daicel Chiralpak AD-H | Hexane/Isopropanol (30:1) | Enantiomers of exo/endo Diels-Alder adducts | wiley-vch.de |
| GC | Astec Chiraldex B-DM | 140°C isotherm | Enantiomers of exo/endo isomers | wiley-vch.de |
| HPLC | Chiralcel OD-H | n-hexane-isopropanol (80:20, v/v) | Enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one | researchgate.net |
Other Advanced Spectroscopic Methods (e.g., VCD spectroscopy for stereochemistry)
Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful chiroptical technique for the determination of absolute stereochemistry in solution, offering an alternative or complement to X-ray crystallography. soton.ac.uk VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
The experimental VCD spectrum is compared with theoretical spectra calculated for the different possible enantiomers using computational methods like Density Functional Theory (DFT). A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. researchgate.net
VCD has been successfully applied to determine the absolute configuration of complex molecules with multiple stereocenters, including those with bicyclic frameworks. acs.orgresearchgate.net For example, the absolute configuration of enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride was determined using VCD spectroscopy, along with other methods, highlighting its reliability. acs.org VCD can be particularly advantageous as it can be performed directly on the sample in solution, even for non-crystalline materials. acs.org
Future Directions and Emerging Research Avenues in 5 Phenylbicyclo 2.2.1 Hept 2 Ene Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of 5-phenylbicyclo[2.2.1]hept-2-ene and its derivatives is increasingly guided by the principles of green chemistry. Research is focused on developing catalytic systems that are not only efficient but also environmentally benign. A primary route to the norbornene scaffold is the Diels-Alder reaction, and modern catalysis seeks to improve its sustainability.
Key developments include:
Heterogeneous Catalysis: To simplify catalyst recovery and reuse, solid-supported catalysts are being explored. For instance, palladium nanoparticles immobilized on biodegradable microbeads have demonstrated high activity. mdpi.com Another green approach involves using fly-ash as a catalyst for Diels-Alder reactions in aqueous media, which significantly reduces the reliance on volatile organic solvents. mjcce.org.mkresearchgate.net
Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This strategy has become a powerful tool for synthesizing complex aromatic compounds. researchgate.net Recent advancements focus on developing more efficient and practical methods for preparing the chiral norbornene derivatives used in this catalysis, using readily available starting materials and avoiding harsh conditions. sciengine.com
Lewis Acid Catalysis: Cationic palladium complexes activated by Lewis acids like BF₃·OEt₂ have been shown to be effective in the polymerization of norbornene derivatives, including 5-phenylnorbornene. researchgate.netresearchgate.netmedjrf.com Research is ongoing to understand the mechanism of catalyst formation and to optimize these systems for higher productivity. researchgate.netresearchgate.netmedjrf.com
The following table summarizes some of the sustainable catalytic approaches being investigated.
| Catalyst System | Reaction Type | Sustainable Features | Reference |
| Fly-ash in Water | Diels-Alder Cycloaddition | Use of an inexpensive, waste-derived catalyst; water as a green solvent. | mjcce.org.mkresearchgate.net |
| Pd Nanoparticles on Biodegradable Microbeads | Suzuki Coupling | Recyclable catalyst; solvent-free conditions under microwave irradiation. | mdpi.com |
| Pd/NBE Cooperative Catalysis | C-H Functionalization | High atom economy; synthesis of complex molecules in fewer steps. | researchgate.netsciengine.com |
| Cationic Palladium Complexes with Lewis Acids | Polymerization | High catalytic productivity for polymer synthesis. | researchgate.netresearchgate.net |
Exploration of New Reaction Manifolds and Rearrangements
The unique structure of this compound allows for a variety of chemical transformations, and researchers continue to explore new reaction pathways and skeletal rearrangements.
Functionalization Reactions: The compound's double bond and phenyl ring are primary sites for modification. Standard reactions include oxidation to form ketones or carboxylic acids and reduction of the double bond to yield the saturated phenylnorbornane structure. The phenyl group can undergo electrophilic aromatic substitution.
Catellani-Type Reactions: Palladium/norbornene cooperative catalysis, often called the Catellani reaction, enables the sequential functionalization of aryl halides at both the ortho and ipso positions. researchgate.net This has emerged as a powerful strategy for creating highly substituted aromatic structures that are difficult to access through traditional methods. researchgate.net
Rearrangements: The bicyclo[2.2.1]heptene skeleton is prone to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, particularly under acidic conditions during hydration reactions. google.com Additionally, studies on related azabicyclo[2.2.1]heptene systems have revealed that the expected Diels-Alder adducts are not always formed. Instead, the diene component can isomerize before cycloaddition, leading to different constitutional isomers, a phenomenon that highlights the complex reactivity of these strained systems. ucla.edu
Design of Next-Generation Functional Materials from Phenylnorbornenes
The incorporation of the rigid this compound monomer into polymers imparts desirable properties, making it a valuable building block for advanced materials.
High-Performance Polymers: Copolymers of ethylene (B1197577) and phenylnorbornene are noted for their enhanced transparency and thermal resistance. Polymers derived from norbornene derivatives, in general, are used to create materials with high glass transition temperatures (Tg), making them suitable for applications requiring thermal stability. osti.gov
Specialized Applications: Polynorbornenes have been developed for use in gas-separation membranes, photoresists, and electro-optical materials. researchgate.net The ability to control polymer properties by modifying the norbornene monomer makes this a versatile platform. For instance, end-functionalized polynorbornenes can be synthesized using chain transfer agents, allowing for the creation of block copolymers with tailored properties, such as amphiphilic PNB-b-PEG. osti.gov
The table below details some properties and applications of materials derived from phenylnorbornene and related monomers.
| Polymer Type | Monomer(s) | Key Properties | Potential Applications | Reference |
| Random Copolymer | Ethylene, this compound | Enhanced transparency, thermal resistance | Optical components, high-performance plastics | |
| Homopolymer | Norbornene derivatives | High Glass Transition Temp (Tg), controllable molecular weight | Gas-separation membranes, photoresists, dielectrics | researchgate.netosti.govresearchgate.net |
| End-functionalized Polymer | Norbornene, 10-undecenal | Aldehyde-terminated chains | Creation of block copolymers (e.g., with PEG), attachment of functional molecules | osti.gov |
Structure-Activity Relationship Studies for Enhanced Bioactivity
The rigid bicyclic scaffold of phenylnorbornene is of significant interest in medicinal chemistry as a template for designing bioactive compounds. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these molecules.
Anticancer Agents: Norbornene-based structures have emerged as promising scaffolds for cancer treatment. nih.gov SAR studies on derivatives have shown that stereochemistry plays a critical role in bioactivity. For example, in certain androgen receptor antagonists, the endo-isomer exhibited significantly better binding and functional activity than the exo-isomer. nih.gov
Anticonvulsant Activity: N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides have been synthesized and evaluated for anticonvulsant properties. researchgate.net These studies revealed that the position and nature of substituents on the N-phenyl ring are critical for activity in maximum electroshock seizure (MES) tests. researchgate.net
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Azabicyclic derivatives of norbornene are potent binders to α₄β₂ nicotinic receptors. The electronegativity of substituents has been identified as a critical factor influencing binding affinity, providing a clear direction for designing new neuropharmacological agents.
Integration with Computational Design and Machine Learning in Chemical Synthesis
The fields of computational chemistry and machine learning are revolutionizing how chemical reactions and materials are designed. The complexity of this compound chemistry makes it an ideal candidate for these in silico approaches.
Reaction Prediction and Mechanistic Understanding: Density Functional Theory (DFT) calculations are routinely used to predict reaction thermodynamics, model reactivity and regioselectivity in Diels-Alder reactions, and elucidate reaction mechanisms. mdpi.comradomir.com.pl This computational insight helps in optimizing synthetic routes and understanding unexpected outcomes. mdpi.comradomir.com.pl
Machine Learning for Outcome Prediction: Neural networks and other machine learning models are being trained on large datasets of experimental reactions to predict the major products of chemical transformations. nih.gov These models can identify productive reaction pathways from a list of potential candidates, moving beyond rule-based systems to make predictions on novel reactant combinations. neurips.ccarxiv.org This approach has been described as translating the "language" of reactants into the "language" of products. youtube.com
Catalyst Design: Machine learning is also being applied to study the structure-activity relationships of catalysts. nih.gov By analyzing catalyst features and performance data, models can identify key descriptors that correlate with high activity, providing a data-driven framework for the design of new and improved catalysts for synthesizing and polymerizing phenylnorbornene and other olefins. nih.gov
The synergy between computational modeling and experimental work is poised to accelerate discovery in the field, enabling the more rapid development of sustainable synthetic methods, novel functional materials, and potent therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Phenylbicyclo[2.2.1]hept-2-ene in laboratory settings?
- Methodological Answer : The synthesis typically involves Diels-Alder reactions between cyclopentadiene derivatives and phenyl-substituted dienophiles. For example, acetylenic esters of bicyclo[2.2.1]hept-2-ene derivatives can be prepared using controlled stoichiometry and Lewis acid catalysts. Structural confirmation is achieved via IR spectroscopy (C=O stretches at ~1700 cm⁻¹) and ¹H NMR (characteristic splitting patterns for bridgehead protons and aromatic substituents) .
- Safety Note : Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture or oxygen .
Q. How should researchers safely handle and store this compound to minimize risks?
- Handling : Use chemical-resistant gloves (e.g., nitrile), fume hoods, and avoid dust generation. In case of skin contact, wash immediately with water; for inhalation, move to fresh air .
- Storage : Keep in tightly sealed containers in a well-ventilated, cool, and dry environment. Avoid proximity to oxidizers or ignition sources .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Key Techniques :
- ¹H/¹³C NMR : Assign bridgehead protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- IR Spectroscopy : Identify carbonyl groups (if present) and phenyl ring vibrations.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, with fragmentation patterns indicative of bicyclic structures .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening metathesis polymerization (ROMP)?
- Mechanistic Insights : The phenyl group introduces steric hindrance, slowing ROMP kinetics compared to unsubstituted bicycloheptenes. Electron-withdrawing substituents further stabilize transition states, as shown in DFT studies .
- Experimental Design : Compare polymerization rates using Grubbs catalysts under varying temperatures. Monitor via GPC for molecular weight distributions and DSC for thermal behavior .
Q. What computational methods are employed to predict the thermodynamic properties of this compound derivatives?
- Approaches :
- Density Functional Theory (DFT) : Calculate enthalpies of formation (ΔfH°) and combustion (ΔcH°) using B3LYP/6-31G* basis sets.
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability.
- Validation : Cross-check computational results with experimental calorimetry data (e.g., bomb calorimetry for ΔcH°) .
Q. How can researchers resolve contradictions in reported thermodynamic data for bicyclic compounds like this compound?
- Strategies :
- Replicate Studies : Ensure purity (>99%) via chromatography and validate with NMR.
- Standardize Conditions : Use consistent solvents and temperatures for measurements.
- Leverage NIST Data : Compare with validated datasets for related bicyclic structures (e.g., enthalpies of 4-vinylcyclohexene derivatives) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
